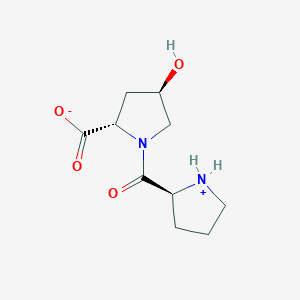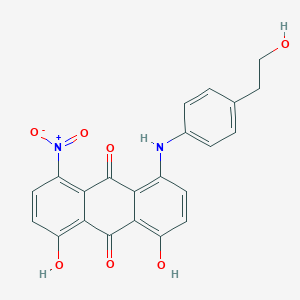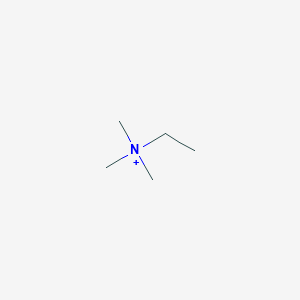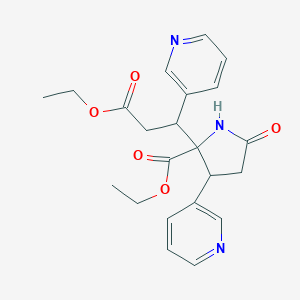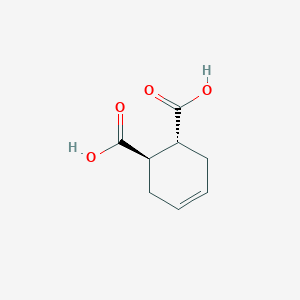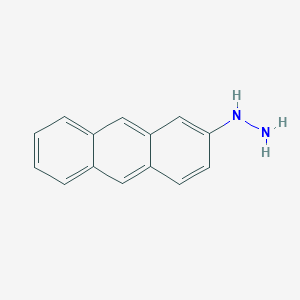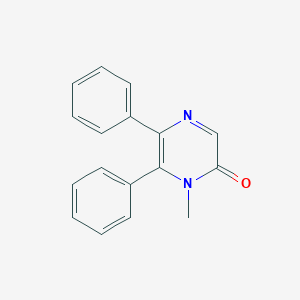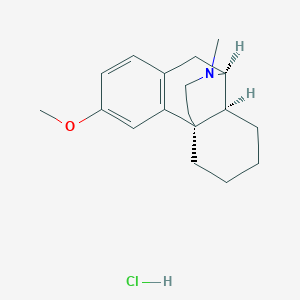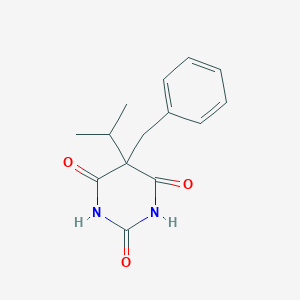
Barbituric acid, 5-benzyl-5-isopropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric acid, 5-benzyl-5-isopropyl-, also known as phenobarbital, is a synthetic compound that belongs to the class of barbiturates. It was first synthesized in 1912 and has since been widely used as a sedative, hypnotic, and anticonvulsant drug. Phenobarbital is a potent drug that acts on the central nervous system and has been extensively studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
Phenobarbital has been extensively studied for its therapeutic effects in the treatment of epilepsy, insomnia, and anxiety disorders. It is also used as a sedative in anesthesia and as a treatment for alcohol withdrawal syndrome. In addition to its clinical applications, Barbituric acid, 5-benzyl-5-isopropyl-l has been used as a research tool to study the central nervous system and its functions. Phenobarbital has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability. Phenobarbital has also been used to induce sleep in animal models and to study the effects of sleep deprivation on cognitive function.
Mécanisme D'action
Phenobarbital acts on the central nervous system by enhancing the activity of GABA receptors, which are the major inhibitory neurotransmitters in the brain. GABA receptors are composed of several subunits, including alpha, beta, and gamma subunits. Phenobarbital binds to the beta subunit of GABA receptors and increases the duration of the opening of the chloride ion channel, leading to hyperpolarization of the neuron and inhibition of neuronal activity. Phenobarbital also has an indirect effect on the activity of glutamate receptors, which are the major excitatory neurotransmitters in the brain. Phenobarbital increases the uptake of glutamate by astrocytes, which reduces the concentration of glutamate in the synaptic cleft and reduces the excitability of neurons.
Effets Biochimiques Et Physiologiques
Phenobarbital has a range of biochemical and physiological effects, depending on the dose and duration of treatment. At low doses, Barbituric acid, 5-benzyl-5-isopropyl-l acts as a sedative and hypnotic, reducing anxiety and promoting sleep. At higher doses, Barbituric acid, 5-benzyl-5-isopropyl-l acts as an anticonvulsant, reducing the frequency and severity of seizures. Phenobarbital also has muscle relaxant properties, which can be useful in the treatment of muscle spasms and spasticity. Phenobarbital has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines. Phenobarbital also has antioxidant properties, reducing oxidative stress and protecting against cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Phenobarbital is a useful tool for studying the central nervous system and its functions. It is a potent drug that can be used to induce sleep or reduce neuronal excitability in animal models. Phenobarbital has been used to study the effects of sleep deprivation on cognitive function and to investigate the mechanisms of action of other drugs that act on GABA receptors. However, Barbituric acid, 5-benzyl-5-isopropyl-l has limitations as a research tool. It has a narrow therapeutic window and can cause respiratory depression and other side effects at high doses. Phenobarbital also has a long half-life, which can make it difficult to control the duration of its effects.
Orientations Futures
There are several future directions for research on Barbituric acid, 5-benzyl-5-isopropyl-l and its effects on the central nervous system. One area of research is the development of new barbiturate derivatives that have improved therapeutic profiles and fewer side effects. Another area of research is the investigation of the long-term effects of Barbituric acid, 5-benzyl-5-isopropyl-l on brain function and behavior. Phenobarbital has been shown to have neuroprotective effects in animal models of brain injury and stroke, but its effects on cognitive function and behavior are not well understood. Finally, research is needed to investigate the potential use of Barbituric acid, 5-benzyl-5-isopropyl-l as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Phenobarbital has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of these diseases.
Méthodes De Synthèse
Phenobarbital is synthesized by reacting barbituric acid with benzyl chloride and isopropylamine. The reaction takes place in the presence of a strong base, such as sodium hydroxide, and yields Barbituric acid, 5-benzyl-5-isopropyl-l as a white crystalline powder. The synthesis of Barbituric acid, 5-benzyl-5-isopropyl-l is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Propriétés
Numéro CAS |
17013-33-1 |
|---|---|
Nom du produit |
Barbituric acid, 5-benzyl-5-isopropyl- |
Formule moléculaire |
C14H16N2O3 |
Poids moléculaire |
260.29 g/mol |
Nom IUPAC |
5-benzyl-5-propan-2-yl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)14(8-10-6-4-3-5-7-10)11(17)15-13(19)16-12(14)18/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18,19) |
Clé InChI |
UMNUSSWRSRDUIL-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2 |
SMILES canonique |
CC(C)C1(C(=O)NC(=O)NC1=O)CC2=CC=CC=C2 |
Autres numéros CAS |
17013-33-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



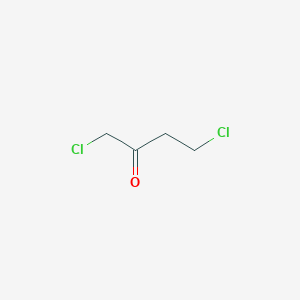
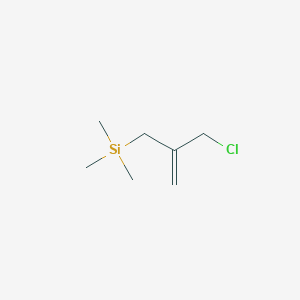
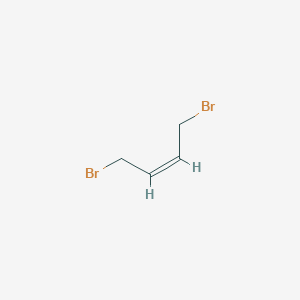
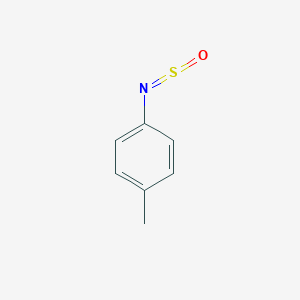
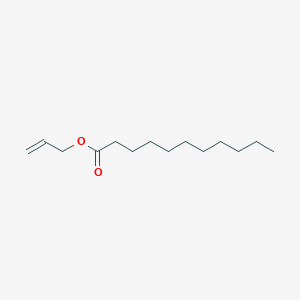
![2-Hydroxy-1-[(3S,5R,8S,9S,10S,11S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B95319.png)
